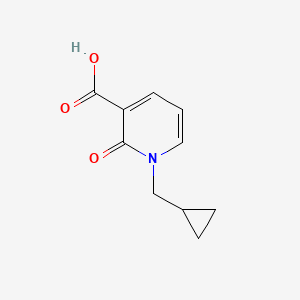

1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(cyclopropylmethyl)-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9-8(10(13)14)2-1-5-11(9)6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEMKSGXWUJNDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801168655 | |

| Record name | 1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801168655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954225-36-6 | |

| Record name | 1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954225-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801168655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization via Meldrum’s Acid Derivatives

One prominent approach involves the heterocyclization of aminomethylidene derivatives of Meldrum’s acid with appropriate electrophiles. This method proceeds as follows:

- Step 1: Preparation of aminomethylidene Meldrum’s acid derivative.

- Step 2: Reaction with cyanothioacetamide or active methylene nitriles under basic conditions (e.g., KOH) to induce cyclization.

- Step 3: Acidification to yield the dihydropyridine ring with the oxo and carboxylic acid groups.

Industrial and Scale-Up Considerations

For industrial production, synthetic routes are optimized by:

- Continuous flow chemistry to improve reaction control and scalability.

- Use of advanced catalysts such as Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Temperature and pH control to maximize yield and minimize byproducts.

- Purification techniques including recrystallization and chromatographic methods to achieve high purity.

Comparative Summary of Preparation Methods

Note: Some yields are estimated based on analogous compounds and reported procedures due to limited explicit data.

Optimization Strategies

- Catalyst selection: Lewis acids such as ZnCl₂ improve cyclization yields.

- Temperature control: Maintaining reflux temperatures (70–100°C) balances reaction rates and side reactions.

- Solvent choice: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions.

- Purification: Recrystallization from ethanol or chromatographic methods ensure product purity.

Research Findings and Notes

- Attempts to synthesize related derivatives from malononitrile dimers have been unsuccessful, indicating the specificity of the aminomethylidene Meldrum’s acid route.

- The cyclopropylmethyl group imparts unique steric and electronic properties that influence reaction pathways and biological activity.

- Continuous flow and catalyst optimization are promising areas for improving industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The dihydropyridine ring can undergo substitution reactions with various electrophiles and nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups into the dihydropyridine ring .

Scientific Research Applications

Synthetic Routes

The synthesis of 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes:

- Starting Materials : Cyclopropylmethyl ketone.

- Reactions : Condensation, cyclization, and oxidation under controlled conditions to achieve the desired compound.

1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibits notable biological activities, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have demonstrated its potential in combating multidrug-resistant tumors. For instance, a study published by MDPI showed that derivatives of this compound displayed significant cytotoxic effects against several cancer cell lines, including:

- U251 (human glioblastoma)

- PC-3 (human prostatic adenocarcinoma)

- HCT-15 (human colorectal adenocarcinoma)

In these studies, certain derivatives exhibited over 50% inhibition in tumor cell growth, indicating their potential as anticancer agents .

Study on Cytotoxicity

A significant study investigated the cytotoxic effects of various dihydropyridine carboxylic acids, including 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The results indicated that while some derivatives showed promise against cancer cells, others were discarded due to toxicity in normal cells .

In Silico Studies

In silico studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding its potential therapeutic roles and guiding further experimental research.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section compares the physicochemical properties, synthetic routes, and structural features of 1-(cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid with related compounds.

Substituent Effects on Physical Properties

Table 1: Physicochemical Properties of Selected 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives

Key Observations :

- Substituent Size and Melting Points : Bulky substituents (e.g., benzyl, cyclopropylmethyl) often result in higher melting points compared to smaller groups (e.g., methyl). For example, 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Compound 6) has a melting point of 128–130°C , whereas analogs with smaller substituents lack reported data, suggesting lower thermal stability.

- Cycloalkyl vs. Aromatic Groups: Cyclopropylmethyl (C4H7) and cyclobutyl (C4H7) substituents differ in ring strain and electronic effects. The cyclopropylmethyl group in the target compound may enhance solubility in nonpolar solvents compared to aromatic benzyl groups .

Key Observations :

- N-Alkylation: The introduction of cyclopropylmethyl or benzyl groups typically involves nucleophilic substitution or alkylation under basic conditions (e.g., K2CO3 in methanol) .

- Decarboxylation Sensitivity : Hydroxyl groups at specific positions (e.g., C5) are critical for decarboxylation reactions. For example, deoxy derivatives or protected hydroxyl analogs fail to undergo decarboxylation, as shown in Scheme 4 .

Structural and Functional Comparisons

- Electron-Withdrawing vs. Electron-Donating Groups: The carboxylic acid at C3 acts as an electron-withdrawing group, stabilizing the enol tautomer of the 2-oxo moiety. Substituents like methoxy (electron-donating) or fluorine (electron-withdrawing) at distal positions modulate reactivity and intermolecular interactions .

Biological Activity

1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, and presenting data in a structured manner.

Chemical Structure and Properties

The molecular formula of 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is with a molecular weight of approximately 193.2 g/mol. The compound features a cyclopropylmethyl group, a dihydropyridine ring, and a carboxylic acid functional group, contributing to its reactivity and biological properties .

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.2 g/mol |

| CAS Number | 954225-36-6 |

| SMILES | C1CC1CN2C=CC=C(C2=O)C(=O)O |

Enzyme Interaction

Research indicates that 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid interacts with various enzymes, potentially influencing cellular processes such as:

- Calcium Channel Modulation : The dihydropyridine core structure is known for its role in modulating calcium channels, which are crucial for numerous physiological processes .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Receptor Binding

The compound's ability to bind to various receptors may lead to significant pharmacological effects. While specific receptor interactions have not been thoroughly documented, the structural characteristics suggest potential activity against targets involved in cardiovascular and neurological functions .

The precise mechanism of action for 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has not been fully characterized. However, it is hypothesized that the compound may alter enzyme activity or modulate receptor signaling pathways through direct binding interactions . Further studies are necessary to clarify these pathways and their implications for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid:

- Calcium Channel Blockers : Dihydropyridine derivatives are widely recognized for their role as calcium channel blockers. Research has shown that modifications to the dihydropyridine structure can significantly alter pharmacological profiles .

- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Methyl group instead of cyclopropyl | Different biological activity profile |

| 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Additional methyl groups at positions 4 and 6 | Altered solubility and stability characteristics |

| 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Cyclobutyl group instead of cyclopropyl | Potentially different reactivity due to ring strain |

The uniqueness of this compound lies in its specific cyclopropyl substitution which influences its biological activities compared to these similar compounds .

Q & A

Q. What synthetic methodologies are reported for 1-(cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

Methodological Answer: A common approach involves cyclocondensation reactions. For example, analogous dihydropyridine derivatives are synthesized via refluxing substituted aldehydes with β-keto esters in ethanol or toluene under acidic conditions (e.g., HCl or acetic acid). The cyclopropylmethyl group can be introduced via nucleophilic substitution or alkylation of a pyridone intermediate . Optimization of reaction time (1–6 hours) and temperature (70–100°C) is critical to avoid side products like over-oxidized pyridines. Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How is this compound characterized structurally?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d6 or CDCl3 are standard. Key signals include:

- A singlet at δ ~14.4 ppm for the carboxylic acid proton (exchangeable, broad).

- Doublets for the dihydropyridine ring protons (δ 6.7–8.4 ppm, J = 6–8 Hz).

- Cyclopropylmethyl protons as a multiplet (δ 1.2–1.5 ppm) and a triplet for the methylene group (δ 3.3–3.7 ppm) .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretching of carboxylic acid) and ~1650 cm⁻¹ (pyridone C=O) confirm functional groups .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Ethanol or methanol is preferred due to the compound’s moderate solubility in polar solvents at elevated temperatures (~60–80°C).

- Chromatography : Silica gel with gradients of ethyl acetate/hexane (20–50% v/v) resolves impurities like unreacted cyclopropylmethyl precursors or oxidation byproducts. TLC monitoring (Rf ~0.3–0.5 in 30% ethyl acetate/hexane) ensures purity .

Advanced Research Questions

Q. How can reaction mechanisms for cyclopropylmethyl introduction be studied?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated cyclopropylmethyl reagents to identify rate-determining steps (e.g., SN2 vs. radical mechanisms).

- DFT Calculations : Model transition states for alkylation at the pyridone nitrogen using software like Gaussian. Key parameters include bond angles (cyclopropane ring strain) and charge distribution .

- Trapping Intermediates : Use low-temperature NMR (-40°C) to detect transient species like enolate intermediates during alkylation .

Q. How are impurities in synthesized batches analyzed and quantified?

Methodological Answer:

- HPLC-MS : A C18 column with 0.1% formic acid in water/acetonitrile (gradient: 10–90% acetonitrile over 20 minutes) detects impurities. Common impurities include:

- Descyclopropylmethyl analog (retention time ~12 minutes, m/z [M+H]<sup>+</sup> = 194).

- Over-oxidized pyridine (retention time ~15 minutes, m/z [M+H]<sup>+</sup> = 210) .

- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify impurity levels ≥0.1% .

Q. How can conflicting solubility data be resolved for this compound?

Methodological Answer:

- Solubility Screening : Use a high-throughput platform (e.g., Crystal16®) to test solubility in 16 solvents (e.g., DMSO, THF, ethyl acetate) at 25–50°C.

- pH-Dependent Solubility : Titrate with HCl/NaOH (pH 1–13) to identify optimal conditions for aqueous solubility (e.g., pH 6–8 for carboxylate form) .

- Contradiction Resolution : If literature reports diverge (e.g., DMSO vs. methanol solubility), validate via saturation shake-flask method with HPLC quantification .

Q. What strategies mitigate degradation during long-term storage?

Methodological Answer:

- Stability Studies : Store aliquots at -20°C, 4°C, and 25°C for 6–12 months. Monitor degradation via HPLC every 30 days.

- Protective Atmospheres : Use argon/vacuum sealing to prevent oxidation.

- Lyophilization : For aqueous solutions, freeze-dry with cryoprotectants (e.g., trehalose) to stabilize the carboxylic acid moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.